molecular formula C13H21NO5 B2497432 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate CAS No. 949922-65-0

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Cat. No.: B2497432
CAS No.: 949922-65-0
M. Wt: 271.313
InChI Key: XLRCAKOWVBJGHA-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . It is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an oxoazepane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate with suitable reagents to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of both tert-butyl and methyl groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 5-oxoazepane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-9(11(16)18-4)10(15)6-8-14/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRCAKOWVBJGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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